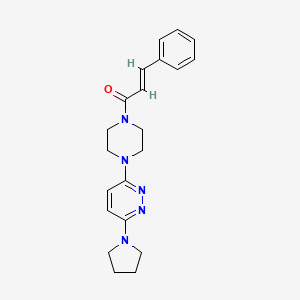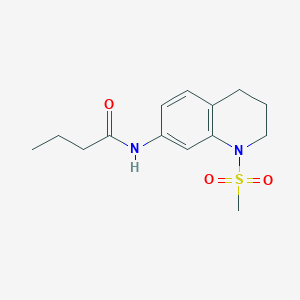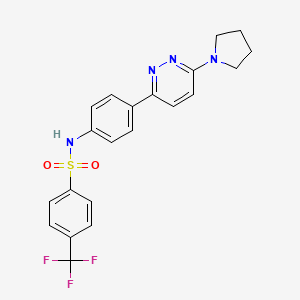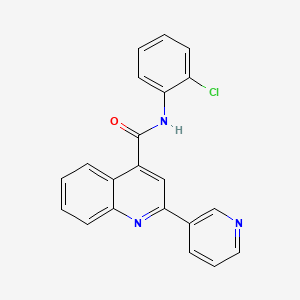![molecular formula C22H20FN5O2S B11260646 N1-(2,4-dimethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260646.png)
N1-(2,4-dimethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2,4-ジメチルフェニル)-N2-(2-(2-(3-フルオロフェニル)チアゾロ[3,2-b][1,2,4]トリアゾール-6-イル)エチル)オキサラミドは、芳香族構造と複素環構造をユニークに組み合わせた複雑な有機化合物です。
製法
合成経路と反応条件
N1-(2,4-ジメチルフェニル)-N2-(2-(2-(3-フルオロフェニル)チアゾロ[3,2-b][1,2,4]トリアゾール-6-イル)エチル)オキサラミドの合成は、通常、複数のステップを必要とします。
チアゾロ[3,2-b][1,2,4]トリアゾールコアの形成: これは、適切な前駆体を特定の条件下で環化させることで達成できます。
3-フルオロフェニル基の結合: このステップでは、多くの場合、フッ素化芳香族化合物を用いた置換反応が行われます。
オキサラミド部分とのカップリング: この最後のステップでは、中間体をオキサリルクロリドと反応させ、その後2,4-ジメチルフェニル基とカップリングさせます。
工業生産方法
この化合物の工業生産では、高収率と高純度を確保するために、上記の合成経路を最適化する必要があります。これには、触媒の使用、制御された反応環境、再結晶やクロマトグラフィーなどの精製技術が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-DIMETHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Triazolo-Thiazole Ring System: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo-thiazole core.
Introduction of the Fluorophenyl Group: This can be achieved through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives.
Attachment of the Ethanediamide Moiety: The final step involves the coupling of the triazolo-thiazole intermediate with an ethanediamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
反応の種類
N1-(2,4-ジメチルフェニル)-N2-(2-(2-(3-フルオロフェニル)チアゾロ[3,2-b][1,2,4]トリアゾール-6-イル)エチル)オキサラミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は官能基を改変し、化合物の特性を変える可能性があります。
還元: これは、飽和度が異なるさまざまな誘導体の形成につながる可能性があります。
置換: 特に芳香環では、求核置換反応と求電子置換反応の両方が起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや触媒の存在下での水素ガスなどの還元剤を使用できます。
置換: ハロゲン、酸、または塩基などの試薬は、置換反応を促進する可能性があります。
主な生成物
これらの反応から生成される主な生成物は、使用した特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元はより飽和したアナログを生成する可能性があります。
科学研究への応用
医薬品化学: これは、特に特定の酵素や受容体を標的とする新しい薬の開発のためのリード化合物として役立つ可能性があります。
材料科学: そのユニークな構造は、特定の電気的または光学的特性を持つ新しい材料の設計に役立つ可能性があります。
生物学的研究: これは、酵素活性やタンパク質相互作用など、さまざまな生物学的プロセスを研究するためのプローブとして使用できます。
科学的研究の応用
N’-(2,4-DIMETHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用機序
N1-(2,4-ジメチルフェニル)-N2-(2-(2-(3-フルオロフェニル)チアゾロ[3,2-b][1,2,4]トリアゾール-6-イル)エチル)オキサラミドがその効果を発揮するメカニズムは、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的と相互作用し、その活性を調節する可能性があります。関与する経路には、酵素活性の阻害や受容体-リガンド相互作用の遮断が含まれる可能性があります。
類似化合物との比較
類似化合物
- N1-(2,4-ジメチルフェニル)-N2-(2-(2-(3-クロロフェニル)チアゾロ[3,2-b][1,2,4]トリアゾール-6-イル)エチル)オキサラミド
- N1-(2,4-ジメチルフェニル)-N2-(2-(2-(3-ブロモフェニル)チアゾロ[3,2-b][1,2,4]トリアゾール-6-イル)エチル)オキサラミド
ユニークさ
N1-(2,4-ジメチルフェニル)-N2-(2-(2-(3-フルオロフェニル)チアゾロ[3,2-b][1,2,4]トリアゾール-6-イル)エチル)オキサラミドは、3-フルオロフェニル基が存在することでユニークです。この基は、その化学的および生物学的特性に大きな影響を与える可能性があります。このフッ素原子は、化合物の安定性、親油性、および生物学的標的との相互作用能力を高める可能性があります。
特性
分子式 |
C22H20FN5O2S |
|---|---|
分子量 |
437.5 g/mol |
IUPAC名 |
N'-(2,4-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
InChI |
InChI=1S/C22H20FN5O2S/c1-13-6-7-18(14(2)10-13)25-21(30)20(29)24-9-8-17-12-31-22-26-19(27-28(17)22)15-4-3-5-16(23)11-15/h3-7,10-12H,8-9H2,1-2H3,(H,24,29)(H,25,30) |
InChIキー |
YCZJONWRBSKDGD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Ethylphenyl)-2-[[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]thio]acetamide](/img/structure/B11260563.png)

![N1-(2,6-dimethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260581.png)

![N-isopropyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B11260596.png)

![N-(4-chlorobenzyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11260601.png)


![N-ethyl-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11260620.png)
![N1-(4-chlorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260624.png)
![2-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11260626.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzamide](/img/structure/B11260637.png)
![7-(2-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260653.png)
